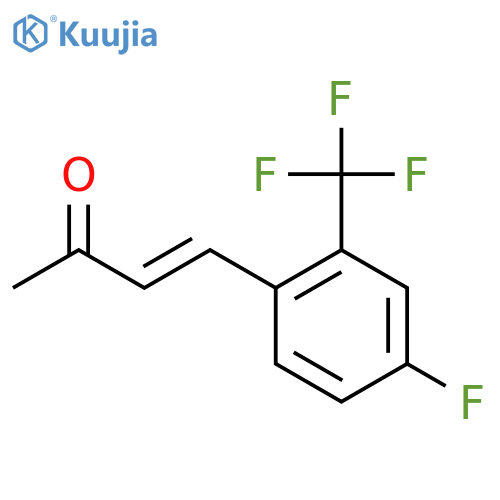

Cas no 946399-95-7 (4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one)

946399-95-7 structure

商品名:4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one

4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one

- SCHEMBL3215005

- 4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one

- EN300-1930706

- SCHEMBL3214998

- 946399-95-7

- AKOS020233265

- (E)-4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one

- RPQUXOQWRYIVTA-NSCUHMNNSA-N

-

- インチ: 1S/C11H8F4O/c1-7(16)2-3-8-4-5-9(12)6-10(8)11(13,14)15/h2-6H,1H3/b3-2+

- InChIKey: RPQUXOQWRYIVTA-NSCUHMNNSA-N

- ほほえんだ: FC(C1C=C(C=CC=1/C=C/C(C)=O)F)(F)F

計算された属性

- せいみつぶんしりょう: 232.05112752g/mol

- どういたいしつりょう: 232.05112752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 17.1Ų

4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1930706-1.0g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 1g |

$1057.0 | 2023-05-31 | ||

| Enamine | EN300-1930706-0.25g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 0.25g |

$381.0 | 2023-09-17 | ||

| Enamine | EN300-1930706-0.5g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 0.5g |

$397.0 | 2023-09-17 | ||

| Enamine | EN300-1930706-0.05g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 0.05g |

$348.0 | 2023-09-17 | ||

| Enamine | EN300-1930706-2.5g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 2.5g |

$810.0 | 2023-09-17 | ||

| Enamine | EN300-1930706-5.0g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 5g |

$3065.0 | 2023-05-31 | ||

| Enamine | EN300-1930706-10.0g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 10g |

$4545.0 | 2023-05-31 | ||

| Enamine | EN300-1930706-1g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 1g |

$414.0 | 2023-09-17 | ||

| Enamine | EN300-1930706-10g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 10g |

$1778.0 | 2023-09-17 | ||

| Enamine | EN300-1930706-0.1g |

4-[4-fluoro-2-(trifluoromethyl)phenyl]but-3-en-2-one |

946399-95-7 | 0.1g |

$364.0 | 2023-09-17 |

4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

946399-95-7 (4-4-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-one) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量